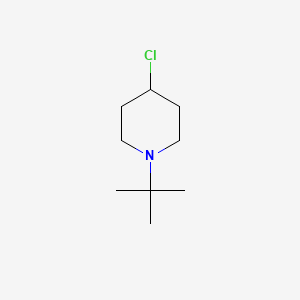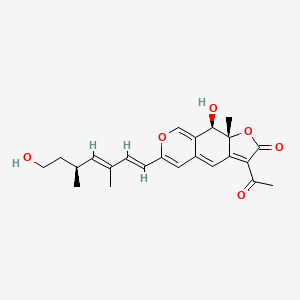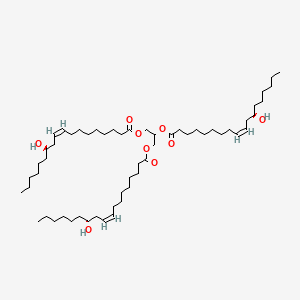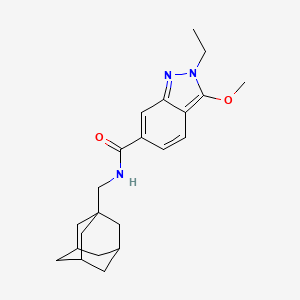
(3-Heptyl-7-methyl-6,8-dioxoisochromen-7-yl) decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Heptyl-7-methyl-6,8-dioxoisochromen-7-yl) decanoate is a natural product found in Zopfiella inermis with data available.
Wissenschaftliche Forschungsanwendungen
Biodiesel Combustion
- A study by Herbinet, Pitz, and Westbrook (2007) developed a chemical kinetic mechanism to study the oxidation of methyl decanoate, a biodiesel surrogate. This model accurately predicts combustion characteristics like CO2 formation and ignition delay times in biofuels, highlighting the unique reactivity of methyl esters in biodiesel fuels (Herbinet, Pitz, & Westbrook, 2007).
- Research by Seshadri, Lu, Herbinet, Humer, Niemann, Pitz, Seiser, and Law (2009) investigated the combustion of methyl decanoate in non-premixed, nonuniform flows. Their skeletal mechanism, derived from a detailed mechanism of 8555 elementary reactions, aligns well with experimental data, providing insights into biodiesel fuel combustion (Seshadri et al., 2009).
Medicinal Chemistry
- Patra, Merz, and Metzler-Nolte (2012) reported the synthesis of planar chiral carboxylic acid derivatives containing (η6-arene)Cr(CO)3. These compounds, inspired by the antibiotic platensimycin, were tested against bacterial strains but showed no significant antibacterial activity. This indicates potential for the design of bioorganometallics based on methyl esters (Patra, Merz, & Metzler-Nolte, 2012).
Synthetic Organic Chemistry
- A study by Flores et al. (2014) showcased the efficient heterocyclization of methyl esters into isoxazole and pyrazole derivatives, demonstrating the synthetic versatility of these compounds in creating diverse chemical structures (Flores et al., 2014).
Eigenschaften
Molekularformel |
C27H40O5 |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
(3-heptyl-7-methyl-6,8-dioxoisochromen-7-yl) decanoate |
InChI |
InChI=1S/C27H40O5/c1-4-6-8-10-11-13-15-17-25(29)32-27(3)24(28)19-21-18-22(16-14-12-9-7-5-2)31-20-23(21)26(27)30/h18-20H,4-17H2,1-3H3 |
InChI-Schlüssel |
ZCUXUVQISKVJGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OC1(C(=O)C=C2C=C(OC=C2C1=O)CCCCCCC)C |
Synonyme |
S-15183 b S-15183 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[2,2abeta,3,4,5,5abeta,6,7-Octahydro-3beta-methyl-4beta-(sulfooxy)-1H-1,8,8b-triazaacenaphthylene-7alpha-ylmethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B1246316.png)








![(S)-2-Amino-4-(3,5-dioxo-[1,2,4]oxadiazolidin-2-yl)-butyric acid](/img/structure/B1246334.png)



